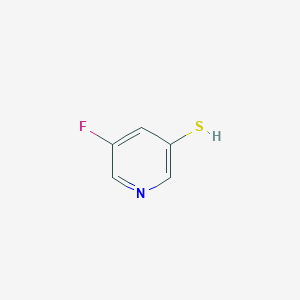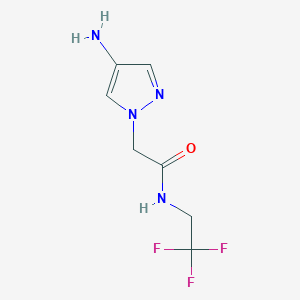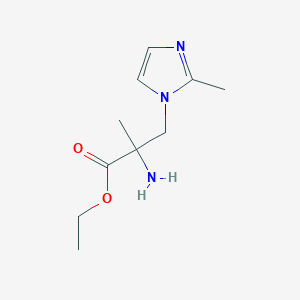
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-amino-2-methylpropanoate with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
科学研究应用
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules, making it useful in drug discovery and development.
Medicine: Imidazole derivatives have shown potential in treating various diseases, including infections, inflammation, and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Similar Compounds
Ethyl 2-amino-2-methylpropanoate: Lacks the imidazole ring, making it less versatile in biological applications.
2-Methylimidazole: Contains the imidazole ring but lacks the ester and amino groups, limiting its reactivity and applications.
Uniqueness
This compound is unique due to its combination of an imidazole ring, an amino group, and an ester group. This combination imparts a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields .
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-12-8(13)2/h5-6H,4,7,11H2,1-3H3 |
InChI 键 |
MRPHHGJCQAJFOT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CN1C=CN=C1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



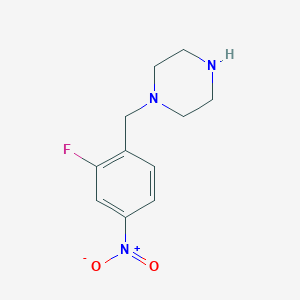

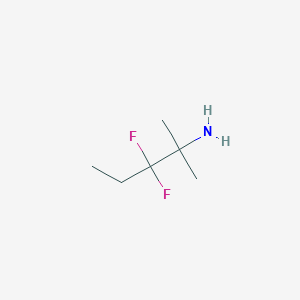
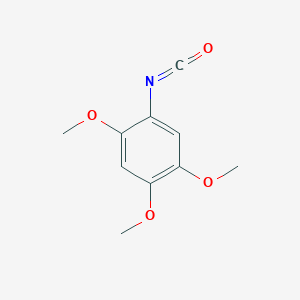
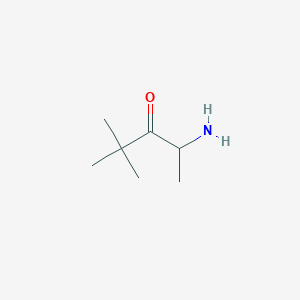
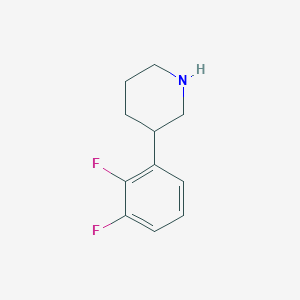
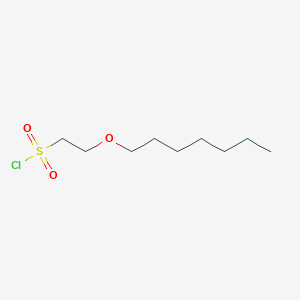
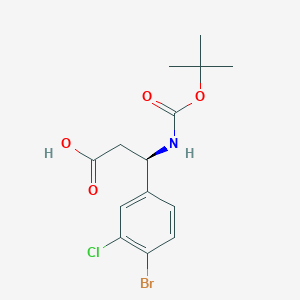
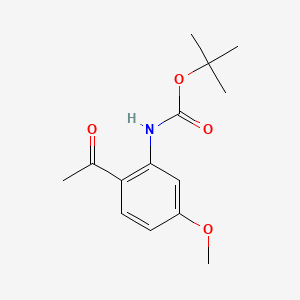
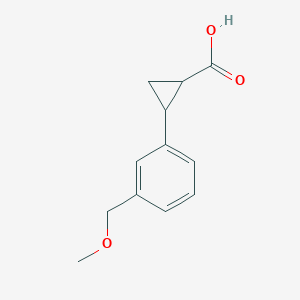
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
